molecular formula C4H5N3O2 B7763840 2-Methyl-5-nitroimidazole CAS No. 100215-29-0

2-Methyl-5-nitroimidazole

Cat. No. B7763840
Key on ui cas rn: 100215-29-0
M. Wt: 127.10 g/mol
InChI Key: FFYTTYVSDVWNMY-UHFFFAOYSA-N
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Patent
US04209631

Procedure details

A method for the safe nitration of 2-methylimidazole with high output comprising nitrating the 2-methylimidazole with nitric acid and sulfuric acid as nitrating agents to produce 2-methyl-5-nitroimidazole, and controlling the reaction by adding as an inhibitor the reaction product itself or an excess of the concentrated nitric acid. The reaction can be carried out in stages with a reduced temperature in the first stage and an increased temperature in a subsequent stage.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[N+:7]([O-])([OH:9])=[O:8].S(=O)(=O)(O)O>>[CH3:1][C:2]1[NH:3][C:4]([N+:7]([O-:9])=[O:8])=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC=CN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=CN1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04209631

Procedure details

A method for the safe nitration of 2-methylimidazole with high output comprising nitrating the 2-methylimidazole with nitric acid and sulfuric acid as nitrating agents to produce 2-methyl-5-nitroimidazole, and controlling the reaction by adding as an inhibitor the reaction product itself or an excess of the concentrated nitric acid. The reaction can be carried out in stages with a reduced temperature in the first stage and an increased temperature in a subsequent stage.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[N+:7]([O-])([OH:9])=[O:8].S(=O)(=O)(O)O>>[CH3:1][C:2]1[NH:3][C:4]([N+:7]([O-:9])=[O:8])=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC=CN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=CN1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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